1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide
Overview
Description
1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide, also known as AMTB, is a chemical compound with the molecular formula C7H10NO3I. It is a potent and selective inhibitor of the transient receptor potential ankyrin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and plays a critical role in pain and inflammation.
Scientific Research Applications
Summary of the Application
1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Methods of Application or Experimental Procedures
These compounds were synthesized via a Pd-catalyzed C-N cross-coupling . A detailed structure–activity relationship study was conducted to identify the most effective compounds .
Results or Outcomes
The study identified 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 as particularly effective, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Coordination Polymers
Summary of the Application
A series of organo-soluble transition metal–DABDT coordination polymers were successfully synthesized by the coordination of transition metal ions and DABDT . These coordination polymers were characterized by FTIR, TGA, XRD, UV-Vis spectroscopy, fluorescence spectroscopy, TEM, and vibrational sample magnetometry .
Methods of Application or Experimental Procedures
These compounds were synthesized via the coordination of transition metal ions and DABDT . The coordination polymers of Co–DABDT, Ni–DABDT, Cu–DABDT, and Zn–DABDT exhibited crystal or semi-crystal characteristics, while Fe–DABDT was almost amorphous .
Results or Outcomes
The synthesized coordination polymers were soluble in the mixed solvent of DMF and DMSO (volume ratio, 1: 1) . The main UV-Vis absorptions of the as-synthesized transition metal–DABDT coordination polymers were below 400 nm in the ultraviolet region . These coordination polymers emitted cyan light in the DMF and DMSO mixed solution, especially for Zn–DABDT, which emitted obviously stronger cyan light than the other coordination polymers . Fe–DABDT exhibited superparamagnetic character in the approximate range of −5000 G to +5000 G and simple paramagnetic character in the other fields .
Synthesis of Coordination Polymers
Summary of the Application
A series of organo-soluble transition metal–DABDT coordination polymers were successfully synthesized . These coordination polymers were characterized by FTIR, TGA, XRD, UV-Vis spectroscopy, fluorescence spectroscopy, TEM, and vibrational sample magnetometry .
Methods of Application or Experimental Procedures
These compounds were synthesized via the coordination of transition metal ions and DABDT . The coordination polymers of Co–DABDT, Ni–DABDT, Cu–DABDT and Zn–DABDT exhibited crystal or semi-crystal characteristics, while Fe–DABDT was almost amorphous .
Results or Outcomes
The synthesized coordination polymers were soluble in the mixed solvent of DMF and DMSO (volume ratio, 1: 1) . The main UV-Vis absorptions of the as-synthesized transition metal–DABDT coordination polymers were below 400 nm in the ultraviolet region . These coordination polymers emitted cyan light in the DMF and DMSO mixed solution, especially for Zn–DABDT, which emitted obviously stronger cyan light than the other coordination polymers . Fe–DABDT exhibited superparamagnetic character in the approximate range of −5000 G to +5000 G and simple paramagnetic character in the other fields .
properties
IUPAC Name |
5-(aminomethyl)benzene-1,2,3-triol;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.HI/c8-3-4-1-5(9)7(11)6(10)2-4;/h1-2,9-11H,3,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSVXFLUUQVMCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CN.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229710 | |
Record name | 1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60229710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide | |
CAS RN |
79490-74-7 | |
Record name | 1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079490747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC329094 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60229710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(aminomethyl)benzene-1,2,3-triol hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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